N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine
Overview
Description
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (NMPD) is an amine molecule used in a variety of scientific research applications. It is a versatile molecule that has been used in various fields such as biochemistry, pharmacology, and toxicology. NMPD has been studied for its potential therapeutic benefits and its ability to interact with a variety of biological molecules.
Scientific Research Applications
Kinetics and Formation Mechanisms of N-Nitrosodimethylamine (NDMA)
Kinetics and Formation Mechanisms in Water Research by Sharma (2012) provides a detailed insight into the kinetics and mechanisms involved in the formation and destruction of N-nitrosodimethylamine (NDMA) in water. The study explores the reaction kinetics of NDMA precursors with various disinfectants and suggests that secondary and tertiary amines, including moieties of dimethylamine, could be significant sources of NDMA in treated water. Additionally, the paper discusses various NDMA destruction methods, including biodegradation and oxidation processes, highlighting the complexity of NDMA's behavior in water systems (Sharma, 2012).
Nitrosamine Formation in Fungi-Contaminated Foods Li, Ji, and Cheng (1986) investigated the occurrence of nitroso compounds, including NDMA, in fungi-contaminated foods. The study found that certain fungi can facilitate the formation of nitrosamines under specific conditions, potentially leading to the occurrence of carcinogens in moldy food products. This research underscores the relevance of NDMA and related compounds in food safety and public health contexts (Li, Ji, & Cheng, 1986).
NDMA and Health Implications
NDMA and Water Technology Nawrocki and Andrzejewski (2011) provided a comprehensive overview of the issues related to the presence of nitrosamines, particularly NDMA, in water technology. The paper discusses the emergence of nitrosamines as a significant concern in drinking water science, their formation mechanisms, and the challenges in removing these compounds from water. This research is crucial for understanding the potential health risks associated with NDMA in water supplies and the technological challenges in mitigating these risks (Nawrocki & Andrzejewski, 2011).
Amines and Amine-Related Compounds in Surface Waters Poste, Grung, and Wright (2014) reviewed the concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters. The paper emphasizes the need for more research on the prevalence and toxicity of amines, nitrosamines, and nitramines in natural waters, highlighting the potential risks these compounds pose to drinking water supplies and public health (Poste, Grung, & Wright, 2014).
Nitrosamines and Water An Overview
Mustapha et al. (2021) reviewed the occurrence of N-nitrosodimethylamine (NDMA) in swimming pools, discussing the health implications and the mutagenic and genotoxic potentials of this compound. The study highlights the need for more research to understand the health consequences of exposure to NDMA in recreational water environments (Mustapha et al., 2021).
Properties
IUPAC Name |
2-N,2-N,3-trimethylbutane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVWTEQJNMZOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585480 | |
Record name | N~2~,N~2~,3-Trimethylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-61-5 | |
Record name | N2,N2,3-Trimethyl-1,2-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19764-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~,N~2~,3-Trimethylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-amino-3-methylbutan-2-yl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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